Structural Elucidation of Tert-butyl 2-(methylamino)nicotinate: A Comprehensive Spectroscopic Guide
Structural Elucidation of Tert-butyl 2-(methylamino)nicotinate: A Comprehensive Spectroscopic Guide
Executive Summary
Tert-butyl 2-(methylamino)nicotinate (CAS: 338990-70-8) is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. Structurally, it features a pyridine core, a secondary methylamine at the C2 position, and a sterically demanding tert-butyl ester at the C3 position. This unique stereoelectronic topology requires a rigorous, multi-modal analytical approach for definitive structural validation. This whitepaper details the causality-driven spectroscopic profiling (NMR, IR, MS) of this compound, providing drug development professionals with a self-validating framework for analytical characterization.
Nuclear Magnetic Resonance (NMR) Profiling
Mechanistic Causality in Chemical Shifts
The ¹H and ¹³C NMR spectra of pyridine derivatives are dictated by the diamagnetic anisotropy of the aromatic ring and the inductive electron-withdrawing effect of the endocyclic nitrogen[2].
-
Aromatic Deshielding : The alpha-proton (H6) is severely deshielded due to its immediate proximity to the electronegative pyridine nitrogen, typically resonating downfield at ~8.2 ppm[2]. The H4 proton is similarly deshielded by the anisotropic effect of the ortho-ester carbonyl.
-
Conformational Locking via Hydrogen Bonding : The secondary amine (-NHCH₃) at the 2-position forms a robust intramolecular hydrogen bond with the carbonyl oxygen of the 3-ester. This locks the molecule into a planar conformation and significantly deshields the N-H proton, pushing its resonance to ~8.0 ppm as a broad signal.
-
Aliphatic Signatures : The tert-butyl group presents as an intense, unified singlet integrating to 9 protons at ~1.5 ppm, serving as an excellent internal reference point for quantitative NMR (qNMR).
Quantitative Data Summary
Table 1: Predicted ¹H and ¹³C NMR Assignments (Solvent: CDCl₃, 400 MHz / 100 MHz)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| ¹H | H6 (Pyridine) | 8.20 | dd | ³J = 4.8, ⁴J = 1.8 | 1H |
| ¹H | H4 (Pyridine) | 8.05 | dd | ³J = 7.6, ⁴J = 1.8 | 1H |
| ¹H | N-H (Amine) | 8.00 | br s / q | ³J = 4.5 (if resolved) | 1H |
| ¹H | H5 (Pyridine) | 6.55 | dd | ³J = 7.6, ³J = 4.8 | 1H |
| ¹H | N-CH₃ | 3.05 | d | ³J = 4.5 | 3H |
| ¹H | -C(CH₃)₃ | 1.55 | s | N/A | 9H |
| ¹³C | C=O (Ester) | 167.5 | s | N/A | N/A |
| ¹³C | C2, C6 (Py) | 159.0, 152.5 | s | N/A | N/A |
| ¹³C | -C(CH₃)₃ | 81.0 | s | N/A | N/A |
| ¹³C | -C(CH₃)₃ | 28.5 | s | N/A | N/A |
| ¹³C | N-CH₃ | 27.5 | s | N/A | N/A |
Self-Validating NMR Protocol
-
Solvent Selection : Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Causality: CDCl₃ is chosen over DMSO-d₆ or Methanol-d₄ because it lacks exchangeable deuterons, preserving the critical N-H signal and its coupling to the N-CH₃ group.
-
Acquisition : Acquire a standard 1D ¹H spectrum (16 scans, relaxation delay d1 = 2s).
-
Self-Validation Checkpoint : Before proceeding to ¹³C or 2D acquisition, integrate the spectrum. The ratio of the aliphatic singlet (1.55 ppm) to the N-methyl doublet (3.05 ppm) must be exactly 9:3 . Any deviation >5% indicates ester hydrolysis (loss of tert-butyl) or residual solvent contamination, requiring sample repurification before continuing.
Vibrational Spectroscopy (IR)
The "Rule of Three" and Conjugation Effects
Infrared spectroscopy of esters is governed by the "Rule of Three", which dictates the presence of three intense stretching bands: the C=O stretch, the C-C-O stretch, and the O-C-C stretch[3]. For tert-butyl 2-(methylamino)nicotinate, the C=O stretch deviates from the standard saturated ester frequency (~1735 cm⁻¹). The conjugation with the aromatic pyridine ring, combined with the strong intramolecular hydrogen bonding from the adjacent 2-methylamino group, significantly weakens the carbonyl double bond[3]. Consequently, the C=O stretch is red-shifted to approximately 1690 cm⁻¹.
Quantitative Data Summary
Table 2: Key ATR-FTIR Vibrational Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Note |
| 3350 | Medium, Sharp | N-H Stretch | Sharper than typical amines due to locked H-bonding. |
| 2975, 2930 | Weak | C-H Stretch (Aliphatic) | Corresponds to the tert-butyl and N-methyl groups. |
| 1690 | Strong | C=O Stretch (Ester) | Red-shifted due to conjugation and H-bonding. |
| 1590, 1510 | Strong | C=C, C=N (Aromatic) | Pyridine ring skeletal vibrations. |
| 1250 | Strong | C-C-O Stretch | Asymmetric stretch of the ester core. |
| 1120 | Strong | O-C-C Stretch | Asymmetric stretch involving the tert-butyl oxygen. |
Self-Validating ATR-FTIR Protocol
-
Background : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application : Apply 2-3 mg of neat solid directly to the crystal. Causality: ATR-FTIR is preferred over KBr pellets to prevent moisture absorption and to preserve the native solid-state hydrogen bonding network.
-
Self-Validation Checkpoint : Analyze the 1750–1650 cm⁻¹ region. If a split carbonyl peak is observed (e.g., 1730 cm⁻¹ and 1690 cm⁻¹), it indicates polymorphic contamination or disruption of the intramolecular hydrogen bond. The protocol dictates recrystallization if peak splitting occurs.
Mass Spectrometry (MS) & Fragmentation Mechanics
Ionization and Dissociation Pathways
Under Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), pyridine derivatives readily protonate at the endocyclic nitrogen to form a highly stable [M+H]⁺ ion[4]. For tert-butyl 2-(methylamino)nicotinate, the theoretical exact mass of the protonated parent ion is m/z 209.1285. During tandem mass spectrometry (MS/MS), the molecule undergoes predictable dissociation chemistry[5]. The bulky tert-butyl ester is electronically labile and highly susceptible to cleavage. The primary fragmentation pathway is the loss of neutral isobutylene (56 Da) via a cyclic transition state, yielding the corresponding carboxylic acid at m/z 153.06. Subsequent fragmentation involves the loss of H₂O or CO₂.
Quantitative Data Summary
Table 3: ESI-HRMS Exact Mass and MS/MS Fragments
| Ion Species | Formula | Theoretical m/z | Neutral Loss |
| [M+H]⁺ (Parent) | [C₁₁H₁₇N₂O₂]⁺ | 209.1285 | None |
| Fragment 1 | [C₇H₉N₂O₂]⁺ | 153.0659 | 56.0626 (Isobutylene) |
| Fragment 2 | [C₇H₇N₂O]⁺ | 135.0553 | 18.0106 (H₂O) |
| Fragment 3 | [C₆H₉N₂]⁺ | 109.0760 | 44.0098 (CO₂) |
Self-Validating LC-MS/MS Protocol
-
Ionization Selection : Utilize ESI in positive ion mode (ESI+). Causality: Soft ionization is critical; hard ionization (like EI) will completely obliterate the fragile tert-butyl group, resulting in an absent parent ion.
-
Acquisition : Infuse the sample at 10 µL/min. Apply a collision energy (CE) ramp from 10 to 40 eV.
-
Self-Validation Checkpoint : Examine the isotopic distribution of the [M+H]⁺ peak at 209.12. The M+1 peak (m/z 210.13) must be approximately 12.5% of the parent ion intensity (calculated from 11 carbon atoms: 11 × 1.1%). If the isotopic ratio deviates significantly, it indicates isobaric interference or detector saturation, requiring sample dilution.
Visualizing the Analytical Logic
Caption: Multi-modal analytical workflow for the structural validation of pyridine derivatives.
Caption: ESI-MS/MS fragmentation pathway for tert-butyl 2-(methylamino)nicotinate.
References
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from[Link][3]
-
Kapishon, V., et al. (2013). Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers. PubMed (NIH). Retrieved from[Link][4]
-
National Center for Biotechnology Information (PMC). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link][5]
Sources
- 1. CAS 338990-70-8 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
